3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The presence of the bromopyridine moiety enhances its pharmacological properties, making it a subject of interest in drug discovery and development.
3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole can be classified as an oxadiazole derivative. It falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. This classification highlights its relevance in medicinal chemistry due to the diverse biological activities associated with oxadiazole compounds.
The synthesis of 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole typically involves cyclization reactions using various precursors. Common methods include:
The technical details of synthesis often involve controlling reaction conditions such as temperature and pH to optimize yields and purity. For instance, reactions are frequently conducted under reflux conditions to ensure complete conversion of starting materials .
The molecular structure of 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole can be represented as follows:
This structure features a brominated pyridine ring attached to an oxadiazole moiety, which contributes to its unique chemical properties and potential biological activities.
The compound's structural data can be further explored through spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into functional groups and molecular interactions.
3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole can participate in various chemical reactions typical of oxadiazoles:
These reactions are often performed under controlled conditions to prevent side reactions and ensure high yields. The use of catalysts or specific solvents may also enhance reaction rates and selectivity.
The mechanism of action for compounds like 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that derivatives containing oxadiazoles exhibit significant activity against various cancer cell lines and pathogens, highlighting their potential therapeutic applications .
3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole is typically characterized by:
Key chemical properties include:
The applications of 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole extend across various scientific fields:
1,2,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen atom and two nitrogen atoms in asymmetric positions (1,2,4). This arrangement confers unique electronic properties, including moderate aromatic character and significant dipole moments (~3.0 Debye), which facilitate diverse non-covalent interactions with biological targets. Unlike the more symmetric 1,3,4-oxadiazole isomer, 1,2,4-oxadiazoles exhibit reduced aromaticity, behaving more like conjugated dienes in electronic behavior, as evidenced by UV spectroscopy studies of phenyl-substituted derivatives [1] [3] [4]. This electronic profile enhances their versatility as bioisosteres for ester and amide functionalities, particularly when metabolic instability of these groups is problematic. The ring system demonstrates exceptional metabolic stability against hydrolysis and enzymatic degradation, even under strongly acidic conditions, making it pharmaceutically advantageous [1] [4] [6].
The C3 and C5 positions of the 1,2,4-oxadiazole ring serve as vectors for structural diversification. Electron-withdrawing effects are more pronounced through the C5 position, significantly influencing the properties of attached substituents. This electronic asymmetry allows medicinal chemists to fine-tune drug-like properties such as solubility, logP, and target binding affinity. For instance, attaching lipophilic groups at C3 and hydrogen-bond accepting moieties at C5 can optimize membrane permeability and target engagement [4] [6]. The ring’s capacity to act as a hydrogen bond acceptor (via nitrogen and oxygen atoms) and participate in dipole-dipole and π-stacking interactions underpins its frequent occurrence in pharmacologically active molecules targeting enzymes, receptors, and nucleic acids.
Table 1: Key Properties of Oxadiazole Isomers
| Isomer | Aromaticity | Thermal/Chemical Stability | Common Medicinal Applications |
|---|---|---|---|
| 1,2,4-Oxadiazole | Moderate (conjugated diene-like) | High (stable in conc. H₂SO₄) | Broad-spectrum bioactivity (anticancer, antimicrobial, CNS agents) |
| 1,3,4-Oxadiazole | High | High | Anticancer, anti-inflammatory, materials science |
| 1,2,5-Oxadiazole | Low | Moderate | High-energy density materials (HEDMs), cytotoxic agents |
| 1,2,3-Oxadiazole | Very Low | Low (ring-opens readily) | Limited (instability limits applications) |
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with their first synthesis by Tiemann and Krüger, initially termed "furo[ab1]diazoles" or "azoximes" [1] [4]. However, significant pharmacological interest emerged only in the mid-20th century. The 1940s marked the initiation of biological activity studies, culminating in the 1960s launch of Oxolamine (Perebron®), the first commercial drug featuring this heterocycle, developed as a cough suppressant acting on the respiratory tract [1] [5] [6]. This breakthrough validated the scaffold’s therapeutic potential.
The 1980s–2000s witnessed an explosion in exploring diverse bioactivities. Key milestones included the discovery of Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (non-benzodiazepine anxiolytic), and Pleconaril (antiviral targeting picornaviruses) [1] [5] [6]. The 21st century introduced Ataluren, a breakthrough for Duchenne muscular dystrophy that promotes ribosomal readthrough of nonsense mutations [5] [6]. Concurrently, natural products containing the 1,2,4-oxadiazole ring were discovered, notably Phidianidine A and B (2011) from the marine mollusk Phidiana militaris. These alkaloids demonstrated potent cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism at protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4 [1] [3] [6]. Quisqualic acid, isolated from Quisqualis indica seeds, emerged as another natural 1,2,4-oxadiazole with potent activity on metabotropic glutamate receptors, highlighting the scaffold’s relevance in neuroscience [1] [6].
Scientific publications on 1,2,4-oxadiazoles have doubled in the last 15 years, reflecting intensified drug discovery efforts [1] [5]. The scaffold’s versatility is evident in its applications beyond traditional pharmaceuticals, including liquid crystals, high-energy materials, and organic light-emitting diodes (OLEDs) [4].
Introducing a bromopyridine moiety, specifically at position 5 of the pyridine ring attached to the oxadiazole (as in 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole), significantly augments both chemical reactivity and biological potential. The 5-bromopyridin-2-yl group combines two key features:
Bromine substitution profoundly impacts bioactivity. In pyrimidine-oxadiazole hybrids like 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidin-5-ones, the 5-bromopyrimidine moiety significantly enhanced antibacterial and anticancer activities compared to fluoro or unsubstituted analogs. These compounds demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and human cancer cell lines (MCF-7, A549) [2]. Similarly, in 1,2,4-oxadiazole-linked 5-fluorouracil derivatives, bromine-containing variants exhibited superior antiproliferative effects against breast (MDA-MB-231), lung (A549), and prostate (DU-145) cancer cells compared to the parent drug 5-FU, attributed to improved cellular uptake and target inhibition [8].
Table 2: Impact of Bromo-Substitution on Bioactivity in Selected Oxadiazole Hybrids
| Oxadiazole Hybrid Structure | Biological Activity (vs. Non-Bromo Analog) | Proposed Mechanism | Ref. |
|---|---|---|---|
| 5-Bromo-pyrimidine-oxadiazole | Enhanced antibacterial activity against MRSA; Increased cytotoxicity (MCF-7, A549) | Improved membrane penetration; Enhanced DNA intercalation/topoisomerase inhibition | [2] |
| 5-Bromo-fluorouracil-oxadiazole | Superior growth inhibition in DU-145, MDA-MB-231, A549 cells vs 5-FU | Increased thymidylate synthase inhibition; ROS generation | [8] |
| 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole (Core Focus) | Predicted enhanced kinase/enzyme inhibition (e.g., RET kinase, HDAC) | Halogen bonding with catalytic residues; Optimal logP for bioavailability | [1] [4] |
Physicochemically, bromine increases lipophilicity (logP), improving blood-brain barrier permeability for CNS targets. However, careful balancing is required to maintain aqueous solubility. Computational studies (SwissADME) on brominated oxadiazoles predict favorable drug-likeness, adhering to Lipinski’s and Veber’s rules with molecular weights typically <400 Da, moderate logP (2-4), and topological polar surface areas (TPSA) conducive to oral absorption [7] [9]. The bromopyridyl-oxadiazole core in 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole is predicted to exhibit high metabolic stability, making it a privileged scaffold for lead optimization in oncology, infectious diseases, and neurodegeneration.
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2